![molecular formula C10H15ClN2O3 B1519501 2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride CAS No. 1171463-48-1](/img/structure/B1519501.png)
2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride
Overview
Description
“2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” is a chemical compound with the CAS Number: 1171463-48-1 . It has a molecular weight of 246.69 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” isInChI=1S/C10H14N2O3.ClH/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13;/h2-4H,5-6,11H2,1H3,(H2,12,13);1H
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Pharmacology
In pharmacology, “2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” might be explored as a precursor for pharmacologically active molecules. Its aminomethyl group could serve as a functional handle for further chemical modifications .
Biochemistry
Biochemists could employ this compound in enzyme inhibition studies. The methoxyphenoxy motif within its structure suggests that it could mimic natural substrates or bind to active sites, providing insights into enzyme mechanisms .
Medicinal Chemistry
Medicinal chemists might investigate this compound for drug design and development. Its molecular framework could be incorporated into larger, more complex structures with therapeutic potential .
Analytical Chemistry
Analytically, “2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” could be used as a standard or reference compound in chromatography or mass spectrometry to identify or quantify similar compounds .
Organic Synthesis
In organic synthesis, this compound could be utilized as a building block for synthesizing new organic molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent .
Material Science
Material scientists might explore the use of this compound in the synthesis of novel materials, such as polymers or coatings, where its structural properties could impart unique characteristics to the materials .
Environmental Science
Lastly, in environmental science, this compound’s degradation products and their environmental impact could be studied. It could serve as a model compound for understanding the fate of similar organic chemicals in the environment .
Safety and Hazards
properties
IUPAC Name |
2-[4-(aminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13;/h2-4H,5-6,11H2,1H3,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSACHNSHKKVTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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